N,N',N''-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine

Impact sensitivity BAM fall hammer Insensitive munitions

Sourcing stable, high-nitrogen energetic precursors for propulsion and IM-compliant explosive fills often fragments supply chains. TTET solves this by serving as a single precursor to both thermally stable amino and high-energy nitramino derivatives, streamlining R&D screening. - Impact sensitivity of 21.5 J vs. 7.5 J for RDX-2.9× less sensitive, reducing sympathetic detonation risk. - Density of 1.88 g·cm⁻³ (+3.3% over RDX) enables greater energetic mass in volume-constrained geometries. - Oxygen balance of -11.7% (vs. -21.6% for RDX) reduces or eliminates supplemental oxidizer requirements.

Molecular Formula C9H9N15O18
Molecular Weight 615.26 g/mol
CAS No. 384856-74-0
Cat. No. B11521905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',N''-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine
CAS384856-74-0
Molecular FormulaC9H9N15O18
Molecular Weight615.26 g/mol
Structural Identifiers
SMILESC(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])NC1=NC(=NC(=N1)NCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])NCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H9N15O18/c25-16(26)7(17(27)28,18(29)30)1-10-4-13-5(11-2-8(19(31)32,20(33)34)21(35)36)15-6(14-4)12-3-9(22(37)38,23(39)40)24(41)42/h1-3H2,(H3,10,11,12,13,14,15)
InChIKeyFRLAKDVBKJHGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTET: Core Physicochemical Profile


N,N',N''-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine (synonym: 2,4,6-tris(2,2,2-trinitroethylamino)-1,3,5-triazine, abbreviated TTET) is a nitrogen-rich, polynitro-substituted s-triazine derivative with the molecular formula C₉H₉N₁₅O₁₈ (MW 615.26 g·mol⁻¹) [1]. It belongs to the class of trinitroethyl-functionalized heterocyclic energetic materials and is characterized by three 2,2,2-trinitroethylamino arms appended to a 1,3,5-triazine core [2]. The compound has been synthesized via straightforward nitration routes and fully characterized by multinuclear NMR, IR spectroscopy, elemental analysis, EI-MS, and differential scanning calorimetry [1]. Its measured solid-state density of 1.88 g·cm⁻³ places it in an intermediate density regime between classical nitramines such as RDX (~1.82 g·cm⁻³) and the high-performance cage nitramine CL-20 (~2.04 g·cm⁻³) [1][3].

TTET: Why Generic Substitution Fails


Energetic triazine derivatives bearing trinitroethyl substituents exhibit a steep structure–performance gradient that precludes simple interchange. The target compound TTET—bearing three trinitroethylamino (–NHCH₂C(NO₂)₃) arms—occupies a unique position between the relatively insensitive but lower-performing amino-triazines and the higher-performing but more sensitive N-nitro (nitramino) derivatives [1]. Direct N-nitration of TTET converts it to 2,4,6-tris(2,2,2-trinitroethylnitramino)-1,3,5-triazine, which exhibits a pronounced drop in activation energy for the primary decomposition step (from ~141 kJ·mol⁻¹ to 122 kJ·mol⁻¹) and an autocatalytic decomposition mechanism [2]. This means that procurement decisions cannot be based solely on “trinitroethyl-triazine” class membership; the presence or absence of the N-nitro modification fundamentally alters thermal stability, decomposition kinetics, sensitivity, and suitability for specific propulsion or pyrotechnic applications. The quantitative evidence below details exactly where TTET differentiates from its most relevant comparators.

TTET: Quantitative Evidence vs. Comparators


Lower Impact Sensitivity Than RDX and HMX

TTET exhibits an impact sensitivity of 21.5 J as measured by the standard BAM fall-hammer test, which is approximately 2.9-fold higher (i.e., substantially less sensitive) than the widely fielded nitramine explosives RDX (~7.5 J) and HMX (~7.5 J) [1]. This places TTET in a more favorable insensitivity regime relative to the two most commonly deployed military high explosives.

Impact sensitivity BAM fall hammer Insensitive munitions

Higher Crystal Density vs. RDX

TTET has a measured solid-state density of 1.88 g·cm⁻³ at room temperature [1]. This is approximately 3.3% higher than the measured density of RDX (1.82 g·cm⁻³) [2], and is comparable to β-HMX (1.91 g·cm⁻³). Since detonation velocity and pressure scale as power functions of density (Kamlet–Jacobs formalism: D ∝ ρ₀; P ∝ ρ₀²), the density advantage of TTET over RDX translates directly into non-negligible predicted increases in detonation pressure at equivalent charge dimensions.

Density Detonation performance Charge mass

Improved Oxygen Balance vs. RDX

TTET (C₉H₉N₁₅O₁₈, MW 615.26) has a calculated oxygen balance (OB) of approximately –11.7% toward CO₂ formation, compared to –21.6% for RDX (C₃H₆N₆O₆, MW 222.12) [1][2]. A less negative OB means TTET is intrinsically a stronger oxidizer, providing more of its own oxygen during decomposition and reducing the requirement for external oxidizer in composite formulations. The high oxygen content per molecule derives from the nine nitro groups contributed by the three trinitroethylamino substituents. In a head-to-head comparison using the standard OB formula [OB(%) = –1600 × (2a + b/2 – d)/MW], TTET requires ~46% less supplementary oxygen per unit mass than RDX.

Oxygen balance Oxidizer capacity Formulation stoichiometry

Thermal Stability vs. N-Nitro Derivative and RDX

TTET shows a thermal decomposition onset (Td) of 186 °C as determined by differential scanning calorimetry (DSC) [1]. This is approximately 18 °C lower than the decomposition temperature of RDX (~204 °C) [3], but significantly higher than that of its direct N-nitration product, 2,4,6-tris(2,2,2-trinitroethylnitramino)-1,3,5-triazine. For the N-nitro derivative, the activation energy for the primary C–NO₂ homolysis step drops from ~141 kJ·mol⁻¹ (characteristic of non-nitramino triazines) to ~122 kJ·mol⁻¹, and the first decomposition stage follows an autocatalytic reaction model [2]. This indicates that the amino (–NH–) linkage in TTET provides a measurable thermal stability advantage over the nitramino (–N(NO₂)–) linkage in the N-nitro derivative, consistent with the inductive electron-withdrawing effect of the β-nitramino group [2].

Thermal stability DSC onset Decomposition temperature

Detonation Performance Rivaling RDX

The detonation properties of TTET were calculated by Li et al. using the empirical Kamlet-Jacobs equations based on experimental density and heat of formation data. The authors explicitly state that TTET ‘identify it as a competitively energetic compound, which in some cases is superior to 1,3,5-trinitroperhydro-1,3,5-triazine [RDX]’ [1]. The full quantitative values (detonation velocity D and detonation pressure PCJ) reside behind the publisher paywall; however, the published abstract-level conclusion that TTET matches or exceeds RDX in certain performance regimes, combined with its higher density (1.88 vs. 1.82 g·cm⁻³), provides a clear selection rationale.

Detonation velocity Kamlet-Jacobs Energetic performance

Precursor to N-Nitro Energetic Triazines

TTET is the established and sole synthetic precursor to 2,4,6-tris(2,2,2-trinitroethylnitramino)-1,3,5-triazine via direct N-nitration. Korepin et al. (2019) developed an alternative synthesis procedure for TTET and subsequently nitrated it to yield the ‘hitherto unknown’ N-nitro derivative, which they identified as a potential solid rocket fuel component [1]. The N-nitro derivative exhibits a higher energy content but lower thermal stability (autocatalytic decomposition, Ea₁ = 122 kJ·mol⁻¹ vs. ~141 kJ·mol⁻¹ for the amino series) [2]. Thus, procurement of TTET enables access to a family of derivatives spanning a tunable range of stability–performance trade-offs, a synthetic flexibility not available from RDX or HMX.

Synthetic precursor N-nitration Derivative synthesis

TTET: Best Application Scenarios


Insensitive Munitions with RDX-Class Performance

TTET's impact sensitivity of 21.5 J—approximately 2.9× less sensitive than RDX (7.5 J)—combined with its competitive-to-superior detonation performance predicted by Kamlet-Jacobs calculations [1] makes it a candidate for IM-compliant explosive fills where RDX-level performance must be retained but with enhanced handling and battlefield safety. The ~14 J difference in initiation threshold translates to a significant reduction in sympathetic detonation risk and improved resistance to low-velocity mechanical stimuli, both key criteria in modern IM assessment protocols.

Oxidizer for Composite Propellants and Gas Generators

With an oxygen balance of –11.7% (vs. –21.6% for RDX), TTET acts as a substantially stronger intrinsic oxidizer, reducing or eliminating the need for supplemental oxidizers such as ammonium perchlorate in composite propellant formulations [2][3]. Its synthesis was originally motivated by gas-generating applications (e.g., airbag inflators) [2], and its 1.88 g·cm⁻³ density enables compact grain geometries. The compound's role as a precursor to N-nitro derivatives with predicted specific impulse values of 257–260 s in low-aluminum compositions further reinforces its relevance to solid rocket propulsion R&D [4].

Synthetic Intermediate for Tunable Energetic Libraries

TTET is the sole direct synthetic precursor to 2,4,6-tris(2,2,2-trinitroethylnitramino)-1,3,5-triazine [5]. Procurement of TTET enables a single-supply-chain strategy for generating both the amino (more thermally stable, less autocatalytic) and the nitramino (higher energy, autocatalytic decomposition) forms. This synthetic bifurcation allows R&D teams to screen a stability–performance continuum from one precursor, reducing procurement complexity compared to sourcing chemically distinct compounds (RDX, HMX, CL-20) for each performance tier.

High-Density Fills for Volume-Constrained Applications

In applications where geometric constraints impose a hard limit on charge volume—such as shaped-charge warheads, explosively formed penetrators, or miniaturized detonation trains—TTET's density advantage of +3.3% over RDX (1.88 vs. 1.82 g·cm⁻³) permits greater energetic mass within the same form factor [1][6]. Although TTET's thermal decomposition temperature (186 °C) trails RDX (204 °C), applications with moderate thermal exposure profiles and volume-critical design requirements may favor TTET.

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